molecular formula C17H25NO4 B6181098 benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate CAS No. 2613299-89-9

benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate

Cat. No.: B6181098
CAS No.: 2613299-89-9
M. Wt: 307.4
InChI Key:
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Description

Benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, an ethoxy group, and a butanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid and alcohol. The released carboxylic acid can then interact with various biological pathways, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

    Benzyl acetate: Similar ester structure but with an acetate group instead of the butanoate moiety.

    Ethyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate: Similar structure but with an ethyl group instead of the benzyl group.

Uniqueness

Benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2613299-89-9

Molecular Formula

C17H25NO4

Molecular Weight

307.4

Purity

95

Origin of Product

United States

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